molecular formula C24H20FN7O3 B6563668 N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethoxybenzamide CAS No. 1007172-80-6

N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethoxybenzamide

Cat. No.: B6563668
CAS No.: 1007172-80-6
M. Wt: 473.5 g/mol
InChI Key: DBHNEBIOUDFLAD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethoxybenzamide involves several key steps. The initial phase typically includes the formation of the pyrazolo[3,4-d]pyrimidine core through cyclization reactions involving appropriate precursors. The subsequent steps involve the introduction of the 4-fluorophenyl and 3-methylpyrazolyl groups, followed by the attachment of the 3,4-dimethoxybenzamide moiety. Reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automation in reagent addition, and stringent quality control measures to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethoxybenzamide undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized using common oxidizing agents to yield different oxidized products.

  • Reduction: Reduction reactions can alter the functional groups, potentially leading to new derivatives with varying properties.

  • Substitution: The presence of reactive sites in the molecule allows for substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions: Reagents such as potassium permanganate (for oxidation), hydrogen gas (for reduction), and various electrophiles (for substitution) are commonly used. Reaction conditions include varying temperatures, pH levels, and the presence of catalysts like palladium or platinum.

Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to quinone derivatives, while reduction might produce amine or alcohol derivatives. Substitution reactions yield a range of substituted products depending on the electrophile involved.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as a precursor for more complex molecules and in the study of reaction mechanisms.

  • Biology: Evaluated for its potential as a biochemical probe to study biological pathways and interactions.

  • Medicine: Investigated for its therapeutic potential, particularly in cancer research due to its ability to inhibit specific enzymes and receptors.

  • Industry: Explored for its use in materials science, including the development of new polymers and advanced materials.

Comparison with Similar Compounds

When compared to similar compounds, N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethoxybenzamide stands out due to its unique structural features and functional groups. Similar compounds include:

  • N-{1-[1-(phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-benzamide

  • N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethoxybenzamide

These compounds share structural similarities but differ in their specific substituents, which influence their chemical reactivity and biological activity.

Properties

IUPAC Name

N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN7O3/c1-14-10-21(29-24(33)15-4-9-19(34-2)20(11-15)35-3)32(30-14)23-18-12-28-31(22(18)26-13-27-23)17-7-5-16(25)6-8-17/h4-13H,1-3H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBHNEBIOUDFLAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC(=C(C=C2)OC)OC)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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